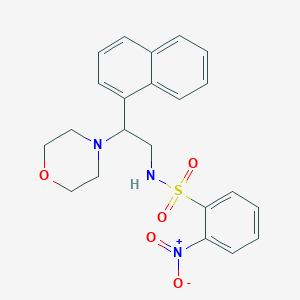
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide, commonly known as MNBS, is a chemical compound that has gained significant attention in the field of scientific research. MNBS belongs to the class of sulfonamide-based compounds and has shown promising results in various biological applications.
Mecanismo De Acción
The mechanism of action of MNBS is not fully understood. However, studies suggest that MNBS inhibits the activity of carbonic anhydrase IX (CA IX), an enzyme that is overexpressed in various types of cancer cells. Inhibition of CA IX activity leads to a decrease in the pH of the tumor microenvironment, which in turn inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
MNBS has been found to have various biochemical and physiological effects. Studies have shown that MNBS can inhibit the activity of CA IX, which plays a crucial role in the growth and survival of cancer cells. MNBS has also been found to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MNBS has several advantages in lab experiments. It is a stable compound and can be easily synthesized in large quantities. MNBS is also soluble in water, which makes it easy to use in various biological assays. However, MNBS has some limitations, such as its low selectivity for CA IX, which can lead to off-target effects.
Direcciones Futuras
MNBS has shown promising results in various scientific research applications, and several future directions can be explored. One possible direction is to develop MNBS derivatives with improved selectivity for CA IX. Another direction is to explore the use of MNBS in combination with other anti-cancer drugs to enhance its efficacy. Additionally, further studies can be conducted to investigate the potential of MNBS in other biological applications, such as anti-inflammatory therapy.
Conclusion:
In conclusion, MNBS is a promising compound that has shown potential in various scientific research applications. Its anti-cancer properties and anti-inflammatory effects make it a valuable compound for further exploration. However, more research is needed to fully understand the mechanism of action of MNBS and to develop derivatives with improved selectivity and efficacy.
Métodos De Síntesis
The synthesis of MNBS involves the reaction of 2-nitrobenzenesulfonyl chloride with 2-(naphthalen-1-yl) ethylmorpholine in the presence of a base such as triethylamine. The reaction takes place at room temperature and yields MNBS as a white solid. The purity of the compound can be determined by various analytical techniques such as HPLC, NMR, and mass spectrometry.
Aplicaciones Científicas De Investigación
MNBS has shown potential in various scientific research applications. One of the significant applications of MNBS is in the field of cancer research. Studies have shown that MNBS has anti-cancer properties and can inhibit the growth of cancer cells. MNBS has also been found to be effective in treating prostate cancer and ovarian cancer.
Propiedades
IUPAC Name |
N-(2-morpholin-4-yl-2-naphthalen-1-ylethyl)-2-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O5S/c26-25(27)20-10-3-4-11-22(20)31(28,29)23-16-21(24-12-14-30-15-13-24)19-9-5-7-17-6-1-2-8-18(17)19/h1-11,21,23H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDVQMGLKVNZXBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C(CNS(=O)(=O)C2=CC=CC=C2[N+](=O)[O-])C3=CC=CC4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-morpholino-2-(naphthalen-1-yl)ethyl)-2-nitrobenzenesulfonamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-methoxyphenoxy)acetamide](/img/structure/B2949030.png)

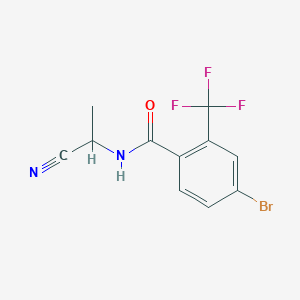
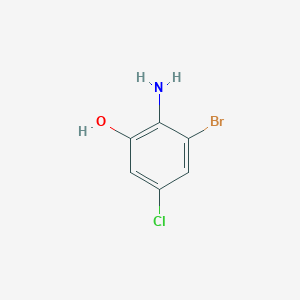
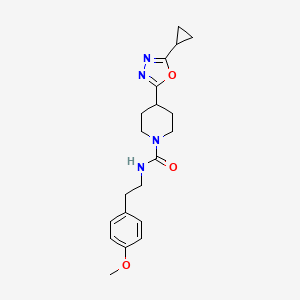
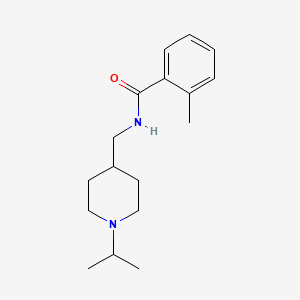

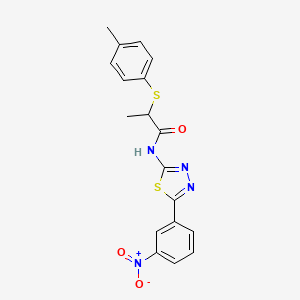
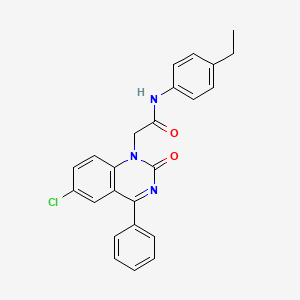
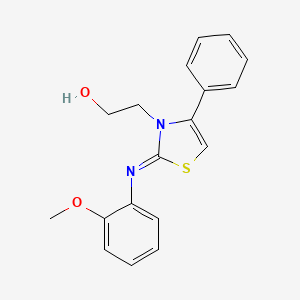
![(2Z)-2-(2H-1,3-benzodioxol-5-yl)-3-[3-(pyrimidin-2-yloxy)phenyl]prop-2-enenitrile](/img/structure/B2949047.png)
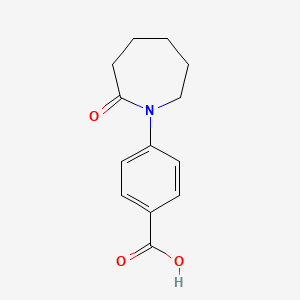
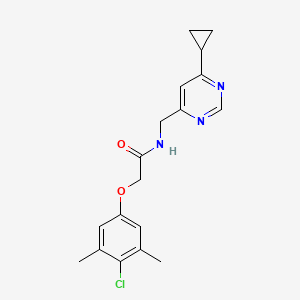
![5-Bromo-3-(1,4-dioxaspiro[4.5]dec-7-en-8-yl)-1H-indole](/img/structure/B2949052.png)